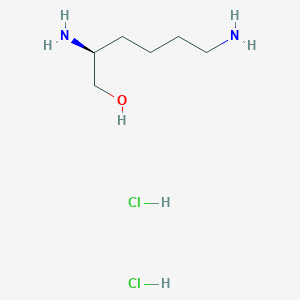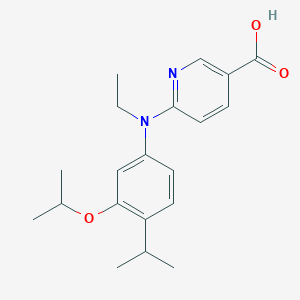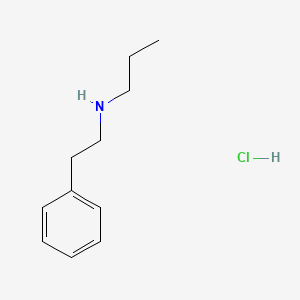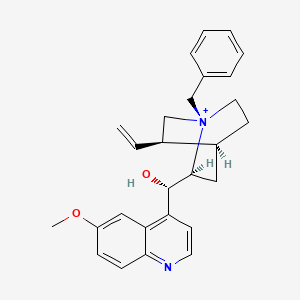![molecular formula C11H18ClNO2 B3076862 [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride CAS No. 104174-57-4](/img/structure/B3076862.png)
[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride
Übersicht
Beschreibung
“[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It is a solid substance at room temperature . The IUPAC name for this compound is "1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride" .
Molecular Structure Analysis
The molecular structure of “[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride” can be represented by the SMILES notation: CCC(C1=CC(=C(C=C1)OC)OC)N.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 231.72 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
Biological Activity and Drug Design
Nitrogen-containing heteroarene units are prevalent in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules. Among them, β-azolyl ketones , including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides access to valuable precursors of bioactive compounds. The compound 1-(3,4-dimethoxyphenyl)-propylamine hydrochloride falls within this category and may have potential applications in drug design .
Enantiopure Compound Synthesis
Researchers have explored transaminase-mediated synthesis to obtain enantiopure drug-like compounds. For instance, ®-selective transaminases from Arthrobacter sp. and Aspergillus terreus were applied as immobilized whole-cell biocatalysts. This approach successfully yielded enantiopure ®-1-(3’,4’-disubstituted phenyl)propan-2-amines from the corresponding 1-arylpropan-2-ones. While this specific study did not focus on [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride , it highlights the broader potential of transaminase-mediated synthesis in drug development .
Other Potential Applications
While the literature primarily discusses the compound’s synthetic aspects, further research may uncover additional applications. Investigating its pharmacological properties, potential interactions with biological targets, and its role in chemical biology could reveal novel uses.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUTSPOQSQOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






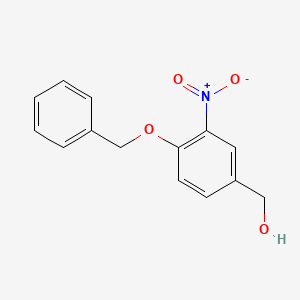
![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)
